molecular formula C27H20F6N2O2 B1671471 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane CAS No. 69563-88-8

2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane

Cat. No.: B1671471
CAS No.: 69563-88-8
M. Wt: 518.4 g/mol
InChI Key: HHLMWQDRYZAENA-UHFFFAOYSA-N
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Description

2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane: is an organic compound with the molecular formula C27H20F6N2O2. It is known for its unique structure, which includes two phenoxyaniline groups linked by a hexafluoroisopropane unit. This compound is commonly used in the synthesis of polyimides, which are high-performance polymers with excellent thermal stability and mechanical properties .

Biochemical Analysis

Biochemical Properties

2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes and proteins, primarily through its amino and phenoxy groups. These interactions often involve hydrogen bonding and van der Waals forces, which can influence the activity of the enzymes and proteins. For instance, the compound can act as a substrate or inhibitor in enzymatic reactions, affecting the overall biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of various signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within the cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their functions. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are crucial for determining the safe and effective use of the compound in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into polyimides and other polymers. The compound can also affect the levels of metabolites within the cells, influencing the overall metabolic flux. These interactions are essential for understanding the compound’s role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions help localize the compound to specific cellular compartments, where it can exert its effects. The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound interacts with the appropriate biomolecules, thereby exerting its intended effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane typically involves the reaction of 4-nitrophenol with hexafluoroacetone to form an intermediate, which is then reduced to the corresponding amine . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reduction process.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions in controlled environments to ensure high purity and yield. The process includes multiple purification steps, such as recrystallization and chromatography, to obtain the final product with a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in the synthesis of advanced materials .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane is unique due to its hexafluoroisopropane linkage, which imparts exceptional thermal stability and low dielectric properties to the polyimides synthesized from it. This makes it particularly valuable in applications requiring high-performance materials with specific electrical and thermal properties .

Properties

IUPAC Name

4-[4-[2-[4-(4-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F6N2O2/c28-26(29,30)25(27(31,32)33,17-1-9-21(10-2-17)36-23-13-5-19(34)6-14-23)18-3-11-22(12-4-18)37-24-15-7-20(35)8-16-24/h1-16H,34-35H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLMWQDRYZAENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)N)(C(F)(F)F)C(F)(F)F)OC4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3071987
Record name 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine
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Molecular Weight

518.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69563-88-8
Record name 4,4′-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis[benzenamine]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-((2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis(4,1-phenyleneoxy))bis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-[[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-
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Record name 4,4'-[[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis(4,1-phenyleneoxy)]bis-benzenamine
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URL https://comptox.epa.gov/dashboard/DTXSID3071987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis[4-(4-aminophenoxy)phenyl]hexafluoropropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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